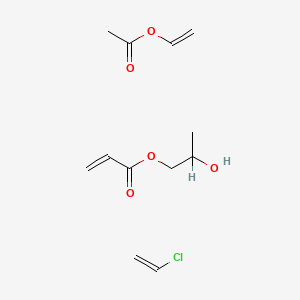
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate is a complex polymer that combines the properties of its constituent monomers. This compound is known for its versatility and is used in various industrial applications due to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate involves the polymerization of 2-Propenoic acid, 2-hydroxypropyl ester with chloroethene and ethenyl acetate. The polymerization process typically requires the presence of initiators such as peroxides or azo compounds, which help in the formation of free radicals necessary for the polymerization reaction .
Industrial Production Methods
In industrial settings, the polymerization process is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniform polymerization. The resulting polymer is then purified and processed into various forms depending on its intended application .
Chemical Reactions Analysis
Types of Reactions
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties
Mechanism of Action
The mechanism by which Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, ionic bonds, and covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are crucial for its applications in drug delivery and biocompatible materials .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxypropyl acrylate-vinyl acetate-vinyl chloride copolymer
- 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
- Methacrylic acid, 2-hydroxypropyl ester
Uniqueness
Chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate is unique due to its combination of properties from its constituent monomers. This polymer exhibits excellent adhesive properties, chemical stability, and biocompatibility, making it suitable for a wide range of applications .
Properties
CAS No. |
41618-91-1 |
|---|---|
Molecular Formula |
C12H19ClO5 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
chloroethene;ethenyl acetate;2-hydroxypropyl prop-2-enoate |
InChI |
InChI=1S/C6H10O3.C4H6O2.C2H3Cl/c1-3-6(8)9-4-5(2)7;1-3-6-4(2)5;1-2-3/h3,5,7H,1,4H2,2H3;3H,1H2,2H3;2H,1H2 |
InChI Key |
CDZRKFJZEOBIOO-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C=C)O.CC(=O)OC=C.C=CCl |
Canonical SMILES |
CC(COC(=O)C=C)O.CC(=O)OC=C.C=CCl |
Key on ui other cas no. |
41618-91-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















